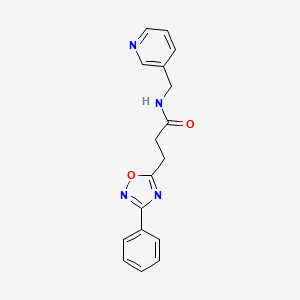
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide
Vue d'ensemble
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide, also known as PPOP, is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including its potential as an anti-inflammatory and anti-tumor agent.
Mécanisme D'action
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, the compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This may have implications for drug-drug interactions and the safety of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is its relatively simple synthesis method, which allows for easy production of the compound in the laboratory. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has also been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Additionally, further studies are needed to fully understand the safety and efficacy of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide-based therapeutics for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide and to identify potential targets for drug development. Additionally, the development of novel synthetic methods for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide and its analogs may lead to the discovery of more potent and selective compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide are needed to fully understand its safety and efficacy in vivo.
In conclusion, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is a promising chemical compound with potential as an anti-inflammatory and anti-tumor agent. Its synthesis method is relatively simple, and it has shown low toxicity in various studies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Applications De Recherche Scientifique
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential as an anti-inflammatory and anti-tumor agent. In a study published in the Journal of Medicinal Chemistry, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide was shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. The compound also exhibited anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide was found to induce apoptosis, or programmed cell death, in these cancer cells.
Propriétés
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(19-12-13-5-4-10-18-11-13)8-9-16-20-17(21-23-16)14-6-2-1-3-7-14/h1-7,10-11H,8-9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAKMKVNWQZVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



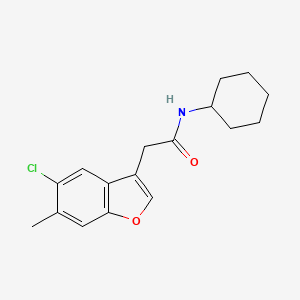
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)
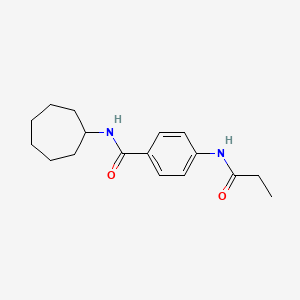
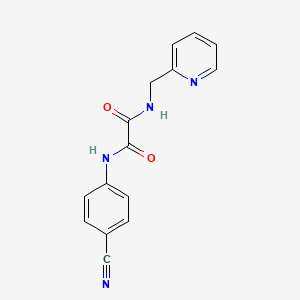
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
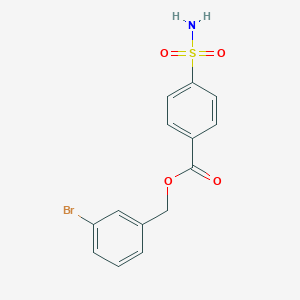
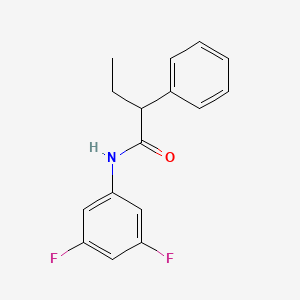

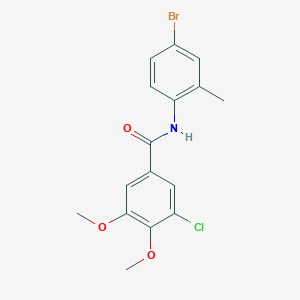
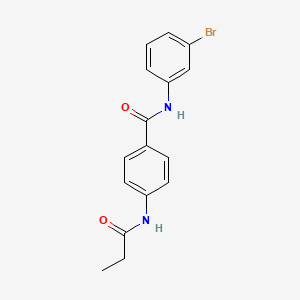
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)